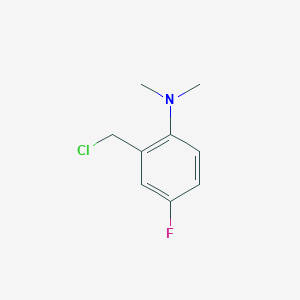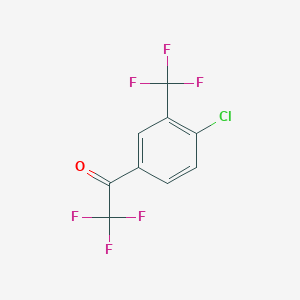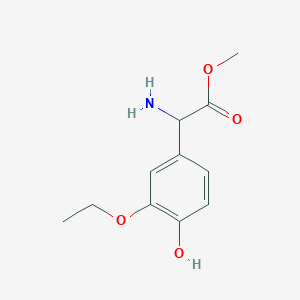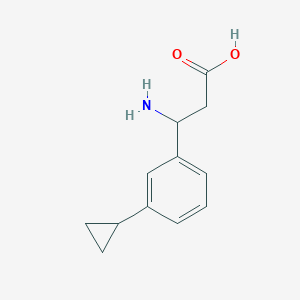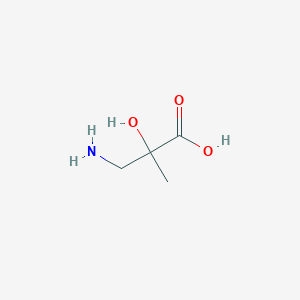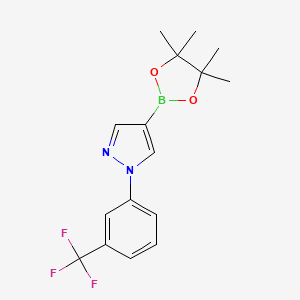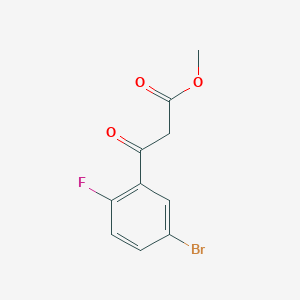
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a propanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(5-bromo-2-fluorophenyl)-3-oxopropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of 3-(5-azido-2-fluorophenyl)-3-oxopropanoate or 3-(5-thiocyanato-2-fluorophenyl)-3-oxopropanoate.
Reduction: Formation of 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate.
Oxidation: Formation of 3-(5-bromo-2-fluorophenyl)-3-oxopropanoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is utilized in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring enhance the compound’s ability to bind to active sites on enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The ester group can undergo hydrolysis to release the active carboxylic acid, which further interacts with cellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate
- Methyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate
- Methyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate
Uniqueness
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens imparts distinct electronic properties, making the compound more reactive and versatile in chemical synthesis. Additionally, the specific arrangement of these atoms enhances the compound’s binding affinity to biological targets, making it a valuable intermediate in drug development.
Eigenschaften
Molekularformel |
C10H8BrFO3 |
|---|---|
Molekulargewicht |
275.07 g/mol |
IUPAC-Name |
methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8BrFO3/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
PCKAFIYJLZDAJT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(=O)C1=C(C=CC(=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine](/img/structure/B13610913.png)
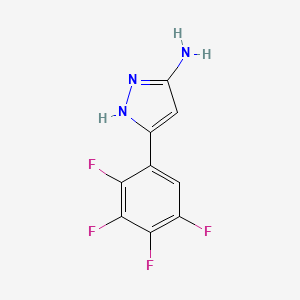
![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13610925.png)
![3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine](/img/structure/B13610928.png)
